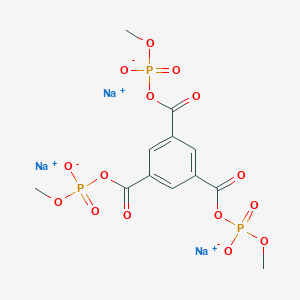

Trimesoyl tris(methyl phosphate)

Description

2-(2,4-Dihydroxybenzoyl)benzoic acid (CAS: 2513-33-9; molecular formula: C₁₄H₁₀O₅; molecular weight: 258.23 g/mol) is a benzophenone derivative featuring two hydroxyl groups at the 2- and 4-positions of the benzoyl moiety and a carboxylic acid group on the adjacent benzene ring . It is a known intermediate in fluorescein synthesis and a degradation product of fluorescein under alkaline or photolytic conditions . Industrially, it is monitored as an impurity in color additives like D&C Yellow No. 7 and D&C Red Nos. 27/28, with concentrations ranging from 0.07% to 1.06% in commercial samples . The compound also serves as a reference standard in pharmaceutical quality control (e.g., USP Related Compound C) .

Properties

CAS No. |

142457-58-7 |

|---|---|

Molecular Formula |

C12H12Na3O15P3 |

Molecular Weight |

558.1 g/mol |

IUPAC Name |

trisodium;[3,5-bis[[methoxy(oxido)phosphoryl]oxycarbonyl]benzoyl] methyl phosphate |

InChI |

InChI=1S/C12H15O15P3.3Na/c1-22-28(16,17)25-10(13)7-4-8(11(14)26-29(18,19)23-2)6-9(5-7)12(15)27-30(20,21)24-3;;;/h4-6H,1-3H3,(H,16,17)(H,18,19)(H,20,21);;;/q;3*+1/p-3 |

InChI Key |

NXGXAQYOJLTELA-UHFFFAOYSA-K |

SMILES |

COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |

Canonical SMILES |

COP(=O)([O-])OC(=O)C1=CC(=CC(=C1)C(=O)OP(=O)([O-])OC)C(=O)OP(=O)([O-])OC.[Na+].[Na+].[Na+] |

Other CAS No. |

142457-58-7 |

Synonyms |

TMTMP trimesoyl tris(methyl phosphate) trimesoyl tris(methyl phosphate) trisodium salt |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Applications

Crosslinking Agent for Hemoglobin

One of the prominent applications of trimesoyl tris(methyl phosphate) is as a crosslinking agent in the development of red cell substitutes. Research indicates that it can effectively crosslink hemoglobin to create stable, functional substitutes for red blood cells. This application is crucial for addressing blood supply shortages and improving transfusion medicine .

Case Study: Hemoglobin Crosslinking

In a study published in Biochemistry, trimesoyl tris(methyl phosphate) was used to crosslink hemoglobin, resulting in a product that maintained oxygen-carrying capacity while enhancing stability under physiological conditions. The study demonstrated that the crosslinked hemoglobin could function effectively as a blood substitute, showcasing the compound's potential in medical applications .

Material Science Applications

Flame Retardant Additive

Trimesoyl tris(methyl phosphate) serves as an effective flame retardant additive in polymer formulations. Its phosphorus-containing structure contributes to the thermal stability of materials, making it valuable in industries where fire safety is paramount.

Data Table: Flame Retardancy Performance

| Material Type | Additive Concentration (%) | Flame Retardancy Rating | Comments |

|---|---|---|---|

| Polyurethane Foam | 5 | V-0 | Excellent performance |

| Epoxy Resins | 10 | V-1 | Improved thermal stability |

| PVC Composites | 7 | V-2 | Moderate flame resistance |

Pharmaceutical Applications

Drug Delivery Systems

Trimesoyl tris(methyl phosphate) has also been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the bioavailability and controlled release of drugs.

Case Study: Dendritic Arrays for Drug Delivery

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Salicylic Acid (2-Hydroxybenzoic Acid)

- Structure: Monohydroxybenzoic acid with a single hydroxyl group at the 2-position.

- Spectral Comparison :

- FT-IR : The carbonyl (C=O) stretch of 2-(2,4-dihydroxybenzoyl)benzoic acid (1680 cm⁻¹) is closer to salicylic acid (1675 cm⁻¹) than to 2,5-dihydroxybenzoic acid derivatives (1700 cm⁻¹) due to intramolecular hydrogen bonding patterns .

- NMR : The aromatic proton signals of 2-(2,4-dihydroxybenzoyl)benzoic acid (δ 6.3–7.8 ppm) align more with salicylamide than 2,5-dihydroxybenzamide, reflecting similar electronic environments .

2,5-Dihydroxybenzoic Acid

- Key Differences : The 2,5-dihydroxy substitution disrupts intramolecular hydrogen bonding, leading to higher carbonyl stretching frequencies (1700 cm⁻¹) and distinct NMR shifts (δ 6.9–8.1 ppm) .

4-Hydroxybenzoic Acid

Functional Analogues

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

- Biological Activity : Exhibits antioxidant and antimicrobial properties, unlike 2-(2,4-dihydroxybenzoyl)benzoic acid, which is primarily a synthetic intermediate .

- Spectral Data : Distinctive UV absorption at 260 nm (vs. 286 nm for 2-(2,4-dihydroxybenzoyl)benzoic acid) due to differing conjugation .

2-(2,6-Dihydroxybenzoyl)benzoic Acid

Benzophenone Derivatives

Fluorescein

Data Tables

Table 1: Spectral and Physicochemical Comparison

Research Findings and Key Observations

Synthetic Challenges: Condensation of 2-(2,4-dihydroxybenzoyl)benzoic acid with 8-aminonaphthol derivatives yields fluorescein as the major product, complicating isolation of desired fluorophores .

Degradation Pathways: Exposure to light or NH₄OH accelerates decomposition into resorcinol and phthalic acid, necessitating stringent handling protocols .

Regulatory Limits : Permissible levels in color additives are capped at 1.06%, with LC methods achieving detection limits as low as 0.04% .

Q & A

Q. What frameworks are recommended for ecological risk assessment?

- Methodological Guidance : Adopt tiered risk assessment strategies, starting with screening-level models (e.g., USEtox) to estimate exposure concentrations. Integrate probabilistic methods to account for uncertainty, and align with EPA’s systematic review protocols for evaluating environmental release and occupational exposure data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.